AR231453 - 733750-99-7

AR231453

Catalog Number: EVT-259786
CAS Number: 733750-99-7
Molecular Formula: C21H24FN7O5S
Molecular Weight: 505.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

N-(2-Fluoro-4-(methylsulfonyl)phenyl)-6-(4-(3-isopropyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl)-5-nitropyrimidin-4-amine, also known as AR231453, is a synthetic, small-molecule compound that acts as a potent and orally active agonist of the G protein-coupled receptor 119 (GPR119). [] GPR119 is predominantly found in pancreatic beta-cells and enteroendocrine L-cells within the gastrointestinal tract. [] AR231453 serves as a valuable tool in scientific research to investigate the role of GPR119 in glucose homeostasis, insulin secretion, and incretin hormone release. [, , ]

Oleoylethanolamide (OEA)

Compound Description: Oleoylethanolamide (OEA) is an endogenous lipid amide that acts as an agonist of GPR119. [, ] It stimulates cAMP accumulation in GPR119-transfected cells and enhances glucose homeostasis. [, ] OEA responses in the colon were significantly reduced in GPR119-deficient mice. []

Relevance: OEA is structurally distinct from AR231453 but shares the ability to activate GPR119 and elicit similar downstream effects, such as GLP-1 release and improved glucose tolerance. [, ] Both compounds highlight the role of GPR119 as a potential target for diabetes treatment.

N-Oleoyldopamine (OLDA)

Compound Description: N-Oleoyldopamine (OLDA) is an endovallinoid lipid amide and a potent GPR119 agonist. [] Similar to AR231453, it effectively stimulates cAMP accumulation in GPR119-transfected cells and induces insulin release in HIT-T15 cells and GPR119-transfected RIN-5F cells. [] Oral administration of OLDA improves glucose tolerance in wild-type mice, but not in GPR119-deficient mice, further confirming its GPR119-dependent mechanism. []

Relevance: While structurally different from AR231453, OLDA exhibits comparable potency as a GPR119 agonist. [] Both compounds demonstrate the potential of targeting GPR119 for enhancing glucose homeostasis.

2-Monoacylglycerol (2-OG)

Compound Description: 2-Monoacylglycerol (2-OG) is a dietary metabolite and an endogenous GPR119 agonist. [, ] It is recognized by GPR119 alongside long-chain fatty acids, which activate FFA1 (GPR40) and FFA4 (GPR120). [] 2-OG contributes to triglyceride-induced incretin secretion, particularly GIP. [] Similar to AR231453, 2-OG responses were significantly reduced in GPR119-deficient mice. []

Relevance: 2-OG acts as an endogenous counterpart to the synthetic agonist AR231453. [, ] Both compounds activate GPR119, leading to incretin release, showcasing the physiological relevance of GPR119 in glucose regulation.

AS1269574

Compound Description: AS1269574 is a GPR119 agonist structurally distinct from AR231453. [, ] Interestingly, it also acts as a dual agonist by activating TRPA1 cation channels, which contributes to its GLP-1 releasing effects. [, ] Unlike AR231453, AS1269574's action involves both GPR119-dependent and TRPA1-dependent pathways. [, ]

Relevance: AS1269574 highlights the complexity of targeting the GPR119 pathway. [, ] Although structurally different from AR231453, it underscores the potential for developing multi-target drugs for diabetes treatment.

AR440006

Compound Description: AR440006 is a water-soluble GPR119 agonist, unlike AR231453. [] This characteristic prevents it from crossing epithelial tight junctions. [] AR440006 stimulates PYY release from L-cells in a GPR119-dependent and glucose-dependent manner, ultimately slowing gastrointestinal motility. []

Relevance: AR440006 showcases the diverse pharmacological profiles of GPR119 agonists. [] While sharing the target with AR231453, its water solubility and restricted epithelial permeability highlight potential for targeted therapies.

Overview

AR 231453 is a synthetic organic compound recognized for its role as a potent and selective agonist of the G-protein coupled receptor 119 (GPR119). This receptor plays a crucial role in regulating glucose-dependent insulin release, making AR 231453 a significant compound in diabetes and metabolic disorder research. Its chemical identity is characterized by the molecular formula C14_{14}H16_{16}F1_{1}N2_{2}O3_{3}S and it has been assigned the CAS number 733750-99-7 .

Source and Classification

AR 231453 was developed as part of research aimed at finding effective treatments for type 2 diabetes. It falls under the classification of GPR119 agonists, which are compounds that activate the GPR119 receptor, thereby enhancing insulin secretion in response to glucose levels. The compound has been extensively studied for its potential therapeutic applications in managing metabolic disorders .

Synthesis Analysis

Methods and Technical Details

The synthesis of AR 231453 involves several key steps, starting with the preparation of intermediate compounds. One common method includes:

  1. Formation of the Oxadiazole Ring: The synthesis begins with a carboxylic acid that is reacted with hydroxylamine to form a 1,2-oxadiazole intermediate.
  2. Deprotection: The N-Boc group is removed under acidic conditions to yield the oxadiazole building block.
  3. Coupling Reaction: This intermediate is then reacted with 4,6-dichloro-5-nitropyrimidine to produce a piperidine substituted pyrimidine.
  4. Final Product Formation: The final compound is obtained through subsequent aromatic nucleophilic substitution reactions, leading to various derivatives characterized by high chemical yields .

Industrial production methods mirror these laboratory techniques but are scaled up using automated reactors and continuous flow systems to enhance yield and purity while minimizing by-products.

Molecular Structure Analysis

Structure and Data

The molecular structure of AR 231453 features several critical components:

  • Core Structure: The compound contains an oxadiazole ring linked to a piperidine moiety.
  • Functional Groups: It includes a fluorine atom and a methylsulfonyl group that contribute to its biological activity.

The structural data reveal that AR 231453 adopts an extended conformation when bound to GPR119, facilitating effective interactions within the receptor's binding pocket. Cryo-electron microscopy studies have provided detailed insights into the ligand-receptor complex, confirming the positioning of AR 231453 within the GPR119-Gs signaling complex .

Chemical Reactions Analysis

Reactions and Technical Details

AR 231453 can undergo various chemical reactions, including:

  • Oxidation: This process can generate oxidized derivatives using agents like potassium permanganate or chromium trioxide.
  • Reduction: Reduction reactions can modify functional groups such as nitro groups using lithium aluminum hydride or palladium-catalyzed hydrogenation.
  • Substitution Reactions: The aromatic rings in AR 231453 can participate in electrophilic or nucleophilic substitution reactions with halogens or alkylating agents .

These reactions are crucial for developing new derivatives with potentially enhanced biological activities.

Mechanism of Action

Process and Data

The mechanism of action for AR 231453 involves its binding to GPR119, leading to receptor activation. Upon binding:

  1. Conformational Change: The binding induces a conformational shift in GPR119, activating intracellular signaling pathways associated with insulin secretion.
  2. Signal Transduction: This activation results in increased cAMP levels, promoting insulin release from pancreatic beta cells.

Experimental studies have shown that AR 231453 exhibits high potency with an effective concentration (EC50_{50}) value around 1.05 nM, demonstrating its efficacy as an agonist .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

AR 231453 possesses several notable physical and chemical properties:

  • Molecular Weight: Approximately 300.34 g/mol.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide (DMSO) but has limited solubility in water.
  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

Analytical techniques such as high-performance liquid chromatography (HPLC) have been employed to assess purity levels, which typically exceed 95% for synthesized batches .

Applications

Scientific Uses

AR 231453 has diverse applications in scientific research:

  • Diabetes Research: It is primarily investigated for its potential therapeutic effects on type 2 diabetes through modulation of glucose metabolism.
  • Drug Development: As a model compound, it aids in the design and synthesis of new GPR119 agonists aimed at improving metabolic health.
  • Biological Assays: Used in various bioassays to study receptor activity and signaling pathways related to insulin release .
Introduction to AR 231453: Discovery and Pharmacological Significance

Historical Context of GPR119 Agonist Development

The discovery of GPR119 as a metabolic regulator emerged from genomic analyses in the early 2000s, when this orphan G protein-coupled receptor (GPCR) was independently identified by multiple research groups under different designations (SNORF25, RUP3, GPCR2). Its expression profile—highly enriched in pancreatic β-cells and gastrointestinal enteroendocrine cells—suggested potential roles in energy metabolism [3] [7]. Early physiological studies revealed that GPR119 activation triggered cAMP accumulation via Gαs coupling, leading to glucose-dependent insulin secretion and glucagon-like peptide-1 (GLP-1) release. This dual mechanism positioned GPR119 as a compelling target for type 2 diabetes (T2D) therapy, potentially offering glucose-dependent effects that could minimize hypoglycemia risk compared to insulin secretagogues like sulfonylureas [2] [7].

Prior to AR 231453's discovery, no potent and selective GPR119 agonists existed, severely limiting target validation. Initial ligands included endogenous lipids like oleoylethanolamide (OEA) and 2-monoacylglycerols, but these suffered from low potency, poor selectivity, and rapid inactivation. The pharmaceutical industry launched extensive campaigns to develop synthetic agonists, seeking compounds with oral bioavailability, metabolic stability, and receptor specificity. This effort culminated in 2008 with Semple et al.'s landmark report of AR 231453—the first submicromolar agonist that demonstrated robust in vivo efficacy [5] [6] [8]. Its discovery validated GPR119's therapeutic potential and established a structural template for subsequent agonist development.

Table 1: Evolution of Key GPR119 Agonists

CompoundStructural ClassReported EC₅₀ (Human GPR119)Key Advance
OleoylethanolamideFatty acid ethanolamide~1-3 µMFirst endogenous ligand
AR 231453Nitropyrimidine3.5-4.7 nMFirst potent synthetic agonist; oral efficacy proof
APD668 (3k)Pyrazolopyrimidine<10 nMFirst clinical candidate; chronic HbA1c reduction
DA-1241UndisclosedNot reportedHepatoprotective effects in MASH Phase IIa trials
HG043ThienopyrimidineSub-nanomolarEnhanced anti-obesity effects

AR 231453 as a Prototypical GPR119 Agonist: Structural and Functional Uniqueness

AR 231453 (N-(2-fluoro-4-methylsulfonylphenyl)-5-nitro-6-[4-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]pyrimidin-4-amine; C₂₁H₂₄FN₇O₅S) features a distinctive fused bicyclic architecture centered on a 5-nitropyrimidine core. This core is substituted at the 4-position with a 2-fluoro-4-(methylsulfonyl)phenylamino group and at the 6-position with a piperidine-linked 3-isopropyl-1,2,4-oxadiazole [5] [10]. This arrangement creates three critical pharmacophores: 1) The sulfonyl group enhances membrane permeability and receptor interactions; 2) The electron-deficient nitropyrimidine enables π-stacking with aromatic residues; 3) The lipophilic isopropyl-oxadiazole engages deep within the receptor's transmembrane pocket [6] [8].

Functionally, AR 231453 exhibits exceptional potency and selectivity. It activates human GPR119 with an EC₅₀ of 3.5–4.7 nM in cAMP accumulation assays, approaching the efficacy of forskolin (a direct adenylate cyclase activator) [5] [8]. Crucially, screening against >230 GPCRs (including all known pancreatic islet receptors) and 140 orphan receptors revealed no off-target activity, establishing unprecedented selectivity for a GPR119 ligand [5] [10]. Species sensitivity varies notably, with lower potency in mice (EC₅₀ ~12 nM) versus non-human primates (EC₅₀ ~0.4 nM), informing translational models [10].

Table 2: AR 231453 Pharmacological Profile Across Species

SpeciesEC₅₀ (cAMP Assay)Insulin Secretion EC₅₀Oral Glucose Tolerance Effective Dose
Human3.5-4.7 nM3.5 nM (HIT-T15 cells)N/A
Rat4 nM300 nM (islets)3 mg/kg (i.p.)
Mouse12 nMEffective at 8-17 mM glucose20 mg/kg (p.o.)
Monkey0.4 nMNot testedNot tested
Dog1.6 nMNot testedNot tested

Mutational mapping studies reveal AR 231453's binding mode: Key interactions involve Glu₂.₆₀, Trp₆.₅₅, and extracellular loop 2b (ECL-2b) residues. Surprisingly, many residues critical for agonist binding (e.g., ECL-2b mutations) also regulate constitutive receptor activity, suggesting overlapping structural determinants for basal and ligand-induced signaling [3]. Rosetta-based modeling indicates AR 231453 occupies a "vertical pocket" extending from the transmembrane bundle to ECL-2b, with the oxadiazole group penetrating deeply toward helix 6 [3].

Rationale for Targeting GPR119 in Metabolic Disorders

GPR119 agonism offers a unique dual-pathway mechanism for metabolic regulation:

  • Pancreatic Pathway: In β-cells, AR 231453 enhances glucose-dependent insulin secretion without hypoglycemia risk. This glucose sensitivity arises because cAMP potentiation amplifies ATP-sensitive potassium (Kₐₜₚ) channel closure only when intracellular glucose elevates ATP/ADP ratios [1] [8].
  • Enteroendocrine Pathway: In intestinal L-cells, GPR119 activation stimulates GLP-1, GIP, and PYY release. AR 231453 elevates active plasma GLP-1 in vivo, creating an additive insulinotropic effect via systemic incretins while potentially suppressing appetite [5] [7].

This dual action was validated using GPR119-knockout mice: AR 231453's effects on insulin secretion, GLP-1 release, and glucose tolerance were completely abolished, confirming target specificity [5] [8]. Notably, its glucose-lowering efficacy is more pronounced with oral versus intraperitoneal glucose administration (42% vs. 23% reduction in AUC), highlighting the critical contribution of intestinal mechanisms [5] [8].

Beyond acute glucose control, chronic GPR119 activation may preserve β-cell function. AR 231453 promotes β-cell replication in transplanted islets, increasing insulin⁺/BrdU⁺ cells by ~4-fold versus controls [5] [8]. This proliferative effect, combined with GLP-1's known trophic actions, suggests potential for disease modification in T2D—particularly given the reduced β-cell mass in advanced disease.

Recent clinical perspectives expand GPR119's therapeutic rationale to non-alcoholic steatohepatitis (MASH). The Phase IIa trial of DA-1241 (a structural analog) demonstrated 22.8 U/L ALT reduction and 23.0 dB/m CAP decrease, indicating anti-inflammatory and anti-steatotic effects beyond glycemic control [4]. This aligns with GPR119 expression in hepatocytes and immune cells, where cAMP modulation may dampen fibrotic signaling. Combination therapy is a promising frontier: Co-administration of AR 231453 analogs with DPP-4 inhibitors (which protect endogenous GLP-1) enhances glycemic control without weight loss, while synergy with metformin addresses insulin resistance [4] [9].

Properties

CAS Number

733750-99-7

Product Name

AR 231453

IUPAC Name

N-(2-fluoro-4-methylsulfonylphenyl)-5-nitro-6-[4-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]pyrimidin-4-amine

Molecular Formula

C21H24FN7O5S

Molecular Weight

505.5 g/mol

InChI

InChI=1S/C21H24FN7O5S/c1-12(2)18-26-21(34-27-18)13-6-8-28(9-7-13)20-17(29(30)31)19(23-11-24-20)25-16-5-4-14(10-15(16)22)35(3,32)33/h4-5,10-13H,6-9H2,1-3H3,(H,23,24,25)

InChI Key

DGBKNTVAKIFYNU-UHFFFAOYSA-N

SMILES

CC(C)C1=NOC(=N1)C2CCN(CC2)C3=NC=NC(=C3[N+](=O)[O-])NC4=C(C=C(C=C4)S(=O)(=O)C)F

Solubility

Soluble in DMSO, not in water

Synonyms

AR231453; AR-231453; AR 231453; AR-231,453; AR231,453; AR231,453.

Canonical SMILES

CC(C)C1=NOC(=N1)C2CCN(CC2)C3=NC=NC(=C3[N+](=O)[O-])NC4=C(C=C(C=C4)S(=O)(=O)C)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.